molecular formula C7H4BrF4N B12331467 2-Bromo-3-fluoro-4-(trifluoromethyl)aniline

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B12331467
M. Wt: 258.01 g/mol
InChI Key: FEPIYGRQRZCANF-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by reduction to form the aniline derivative, and finally bromination to introduce the bromine atom . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Fluoro-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

2-bromo-3-fluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4BrF4N/c8-5-4(13)2-1-3(6(5)9)7(10,11)12/h1-2H,13H2

InChI Key

FEPIYGRQRZCANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)Br)N

Origin of Product

United States

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